N-(1H-1,2,3-BENZOTRIAZOL-7-YL)-N-(3-ETHOXY-4-METHOXYBENZYL)AMINE
Description
N-(1H-1,2,3-BENZOTRIAZOL-7-YL)-N-(3-ETHOXY-4-METHOXYBENZYL)AMINE is a synthetic organic compound that belongs to the class of benzotriazole derivatives Benzotriazole derivatives are known for their diverse applications in various fields, including chemistry, biology, and materials science
Properties
IUPAC Name |
N-[(3-ethoxy-4-methoxyphenyl)methyl]-2H-benzotriazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-3-22-15-9-11(7-8-14(15)21-2)10-17-12-5-4-6-13-16(12)19-20-18-13/h4-9,17H,3,10H2,1-2H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVFBILVMORVGAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CNC2=CC=CC3=NNN=C32)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-1,2,3-BENZOTRIAZOL-7-YL)-N-(3-ETHOXY-4-METHOXYBENZYL)AMINE typically involves the following steps:
Formation of Benzotriazole Intermediate: The benzotriazole ring is synthesized through the cyclization of o-phenylenediamine with sodium nitrite in an acidic medium.
Substitution Reaction: The benzotriazole intermediate is then reacted with 3-ethoxy-4-methoxybenzyl chloride in the presence of a base such as potassium carbonate to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to achieve higher yields and purity. This includes controlling temperature, reaction time, and the use of appropriate solvents and catalysts.
Chemical Reactions Analysis
Types of Reactions
N-(1H-1,2,3-BENZOTRIAZOL-7-YL)-N-(3-ETHOXY-4-METHOXYBENZYL)AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The benzylamine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the benzotriazole ring.
Reduction: Reduced amine derivatives.
Substitution: Substituted benzylamine derivatives.
Scientific Research Applications
N-(1H-1,2,3-BENZOTRIAZOL-7-YL)-N-(3-ETHOXY-4-METHOXYBENZYL)AMINE has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and as a stabilizer in polymer chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its biological activity against certain pathogens.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: Utilized as a corrosion inhibitor in metalworking and as a UV stabilizer in plastics.
Mechanism of Action
The mechanism of action of N-(1H-1,2,3-BENZOTRIAZOL-7-YL)-N-(3-ETHOXY-4-METHOXYBENZYL)AMINE involves its interaction with specific molecular targets and pathways. For example:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Pathway Modulation: It may modulate signaling pathways involved in inflammation or cell proliferation, leading to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(1H-1,2,3-BENZOTRIAZOL-7-YL)-N-(4-METHOXYBENZYL)AMINE: Similar structure but lacks the ethoxy group.
N-(1H-1,2,3-BENZOTRIAZOL-7-YL)-N-(3-ETHOXYBENZYL)AMINE: Similar structure but lacks the methoxy group.
Uniqueness
N-(1H-1,2,3-BENZOTRIAZOL-7-YL)-N-(3-ETHOXY-4-METHOXYBENZYL)AMINE is unique due to the presence of both ethoxy and methoxy groups on the benzylamine moiety, which may enhance its chemical reactivity and biological activity compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
